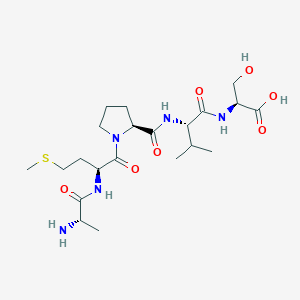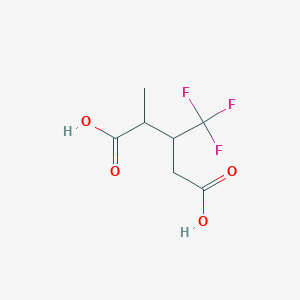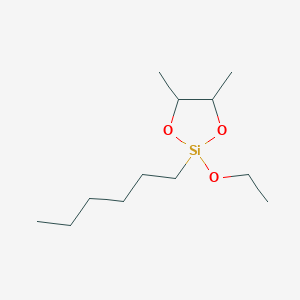
2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane is an organosilicon compound characterized by its unique cyclic structure containing silicon, oxygen, and carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane typically involves the reaction of hexylmagnesium bromide with ethoxytrimethylsilane under controlled conditions. The reaction proceeds through the formation of a Grignard reagent, which then reacts with the silicon-containing compound to form the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride, resulting in the cleavage of the silicon-oxygen bond.
Substitution: Nucleophilic substitution reactions can occur at the silicon center, where nucleophiles such as halides or alkoxides replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halides, alkoxides.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Cleaved silicon-oxygen bond products.
Substitution: Various substituted siloxanes.
Aplicaciones Científicas De Investigación
2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals with improved stability and efficacy.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane exerts its effects involves interactions at the molecular level, particularly with silicon-oxygen bonds. The compound’s cyclic structure allows it to participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxyethanol: A solvent with similar ethoxy functionality but lacks the cyclic silicon structure.
Cyclohexane: A cyclic hydrocarbon with a similar ring structure but without silicon and oxygen atoms.
Tetrahydrofuran: A cyclic ether with oxygen in the ring but no silicon.
Uniqueness
2-Ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane is unique due to its combination of silicon, oxygen, and carbon in a cyclic structure, providing distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where traditional compounds may not perform as effectively.
Propiedades
Número CAS |
142785-73-7 |
|---|---|
Fórmula molecular |
C12H26O3Si |
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
2-ethoxy-2-hexyl-4,5-dimethyl-1,3,2-dioxasilolane |
InChI |
InChI=1S/C12H26O3Si/c1-5-7-8-9-10-16(13-6-2)14-11(3)12(4)15-16/h11-12H,5-10H2,1-4H3 |
Clave InChI |
DOVCAHPHXAHADE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si]1(OC(C(O1)C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)
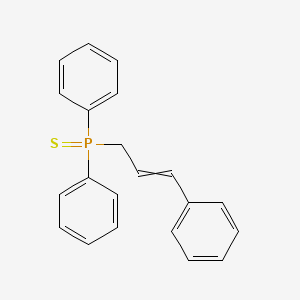

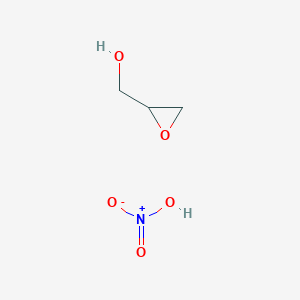

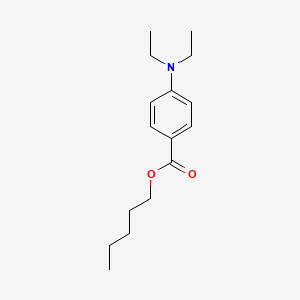
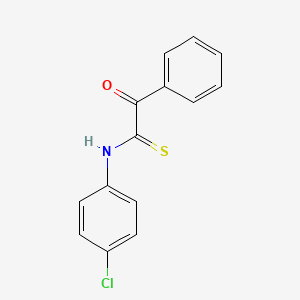

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12549908.png)

![1,2,5-Oxadiazol-3-amine, 4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B12549915.png)
![2-[2-(3,4,5-Trimethoxyphenyl)ethenyl]-1H-benzimidazole](/img/structure/B12549916.png)
